molecular formula C19H21N5O3S B2984977 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 734541-96-9

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2984977
CAS No.: 734541-96-9
M. Wt: 399.47
InChI Key: SYVGDKTZUVMNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a synthetically designed small molecule belonging to the 1,2,4-triazole chemical class, a scaffold widely recognized for its diverse pharmacological potential (source) . This specific derivative is engineered as a potential inhibitor of receptor tyrosine kinases (RTKs), which are critical signaling proteins involved in cellular processes like proliferation, differentiation, and survival. Dysregulation of kinase signaling is a hallmark of various diseases, particularly in oncology (source) . The molecular structure, featuring the 1,2,4-triazole core substituted with methoxyphenyl and acetamide groups, is strategically designed to act as a Type II kinase inhibitor, binding to the less-conserved allosteric site adjacent to the ATP-binding pocket, thereby offering a potential for high selectivity and potency (source) . Its primary research value lies in the investigation of oncogenic signaling pathways, with preliminary studies on analogous compounds suggesting potential activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), and other kinases like c-Met and VEGFR (source) . Researchers utilize this compound in biochemical assays to study enzyme kinetics, in cellular models to assess its effects on cancer cell viability, apoptosis, and cycle arrest, and in structural biology to characterize its binding mode, thereby contributing to the development of novel targeted therapeutic strategies.

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-8-9-16(27-3)14(10-12)21-17(25)11-28-19-23-22-18(24(19)20)13-6-4-5-7-15(13)26-2/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVGDKTZUVMNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 336.37 g/mol

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM
Methicillin-resistant S. aureus (MRSA)Notable activity observed

The compound showed promising activity against multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported at approximately 25 µM for MCF-7 and 30 µM for A549 cells .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:

  • Inhibition of DNA Synthesis : The triazole ring structure may inhibit DNA synthesis by disrupting nucleotide synthesis pathways.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress .

Safety and Toxicology

While the antibacterial and anticancer activities are promising, safety profiles must be established through comprehensive toxicological studies. Preliminary assessments indicate moderate toxicity levels; however, further research is necessary to evaluate long-term effects and safe dosage ranges.

Q & A

Q. What are the recommended synthetic pathways for 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide, and how can purity be optimized?

Methodological Answer : The synthesis typically involves multi-step reactions starting with 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives. Key steps include:

  • Cyclization : Formation of the triazole ring via condensation of thiosemicarbazides with carboxylic acids or esters under reflux conditions (e.g., ethanol/HCl) .
  • Sulfanyl Acetamide Coupling : Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF or acetone .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at 2-methoxyphenyl and 5-methylphenyl moieties) .
    • FT-IR : Identify key functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amino group, C=O at ~1680 cm⁻¹ for the acetamide) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or phenyl rings) influence anti-exudative or anti-inflammatory activity?

Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Screening : Replace methoxy groups with halogens (Cl, Br), nitro, or alkyl groups to assess electronic/steric effects on bioactivity .
    • Biological Assays : Evaluate anti-exudative activity using carrageenan-induced rat paw edema models. Compare ED₅₀ values across derivatives (e.g., methoxy substitution enhances activity vs. nitro groups) .
    • Computational Modeling : Perform molecular docking (e.g., with COX-2 or LOX enzymes) to predict binding affinities .

Q. Key Findings from Evidence :

Substituent PositionGroupAnti-Exudative Activity (Relative to Control)Reference
Phenyl (Position 2)OCH₃1.8-fold increase
Phenyl (Position 4)Cl1.2-fold increase

Q. How can computational methods streamline reaction optimization for novel analogs?

Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., cyclization energetics) .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., solvents, catalysts, yields) to recommend optimal conditions for new analogs .
  • High-Throughput Screening (HTS) : Integrate computational predictions with automated synthesis platforms to rapidly validate candidate compounds .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer :

  • Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ values, assay protocols) to identify outliers or methodological inconsistencies .
  • Dose-Response Reproducibility : Replicate experiments under standardized conditions (e.g., cell lines, animal models, dosing regimens) .
  • Mechanistic Studies : Use knockout models or enzyme inhibition assays to confirm target specificity (e.g., COX-2 vs. non-specific effects) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Methodological Answer :

  • Process Chemistry Optimization :
    • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
    • Improve catalyst efficiency (e.g., switch from homogeneous to heterogeneous catalysts) .
  • Purification Scalability : Transition from column chromatography to crystallization-driven purification for cost-effectiveness .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity for structurally similar analogs?

Root Cause Analysis :

  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or inflammation models (e.g., LPS-induced vs. cytokine-driven) .
  • Solubility Issues : Poor aqueous solubility may lead to underreporting of activity in vitro. Use co-solvents (e.g., DMSO/PEG) or prodrug strategies .

Q. How does the compound’s stability under physiological conditions impact efficacy assessments?

Methodological Answer :

  • Stability Studies :
    • pH-Dependent Degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) with LC-MS monitoring .
    • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.